Cas no 102246-37-7 (5-fluoro-2-methyl-1-benzothiophene)
5-fluoro-2-methyl-1-benzothiophene Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene, 5-fluoro-2-methyl-
- 5-Fluoro-2-methylbenzo[b]thiophene
- 5-fluoro-2-methyl-1-benzothiophene
- SCHEMBL12430
- 102246-37-7
- EN300-100660
- Z1340419229
-
- Inchi: 1S/C9H7FS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
- InChI Key: FAVZUSYZFCINCB-UHFFFAOYSA-N
- SMILES: S1C(C)=CC2C=C(C=CC1=2)F
Computed Properties
- Exact Mass: 166.02525g/mol
- Monoisotopic Mass: 166.02525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 166.22g/mol
- XLogP3: 3.4
- Topological Polar Surface Area: 28.2Ų
5-fluoro-2-methyl-1-benzothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-100660-0.05g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 0.05g |
$168.0 | 2023-10-28 | |
| Enamine | EN300-100660-0.1g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 0.1g |
$252.0 | 2023-10-28 | |
| Enamine | EN300-100660-0.25g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 0.25g |
$361.0 | 2023-10-28 | |
| Enamine | EN300-100660-0.5g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 0.5g |
$569.0 | 2023-10-28 | |
| Enamine | EN300-100660-1.0g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 1.0g |
$728.0 | 2023-07-09 | |
| Enamine | EN300-100660-2.5g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
| Enamine | EN300-100660-5.0g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 5.0g |
$2110.0 | 2023-07-09 | |
| Enamine | EN300-100660-10.0g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 10.0g |
$3131.0 | 2023-07-09 | |
| Enamine | EN300-100660-1g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 1g |
$728.0 | 2023-10-28 | |
| Enamine | EN300-100660-5g |
5-fluoro-2-methyl-1-benzothiophene |
102246-37-7 | 95% | 5g |
$2110.0 | 2023-10-28 |
5-fluoro-2-methyl-1-benzothiophene Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-fluoro-2-methyl-1-benzothiophene
5-Fluoro-2-Methyl-1-Benzothiophene: A Comprehensive Overview
The compound 5-fluoro-2-methyl-1-benzothiophene, identified by the CAS registry number CAS No. 102246-37-7, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position introduces unique electronic and structural properties, making it a subject of interest in various research domains.
Recent studies have highlighted the potential of 5-fluoro-2-methyl-1-benzothiophene in materials science, particularly in the development of advanced materials for electronic applications. Its aromaticity and conjugated system make it a promising candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers, which could enhance the performance of organic field-effect transistors (OFETs) by improving charge transport properties.
In addition to its electronic applications, 5-fluoro-2-methyl-1-benzothiophene has shown potential in pharmacological research. The compound's structural similarity to certain bioactive molecules has led to investigations into its role as a lead compound for drug discovery. Recent findings suggest that it may exhibit anti-inflammatory and antioxidant properties, which could be further explored for therapeutic applications.
The synthesis of 5-fluoro-2-methyl-1-benzothiophene involves a multi-step process that typically includes Friedel-Crafts alkylation and subsequent fluorination. The optimization of these steps has been a focus of recent research, with studies aiming to improve yield and purity while reducing reaction time. These advancements have made the compound more accessible for large-scale production and application testing.
The physical and chemical properties of 5-fluoro-2-methyl-1-benzothiophene have been extensively characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability, and reactivity under various conditions.
In terms of environmental impact, recent assessments have focused on the biodegradation and toxicity profiles of 5-fluoro-2-methyl-1-benzothiophene. While preliminary data suggest low toxicity to aquatic organisms, further studies are required to fully understand its environmental fate and potential risks.
In conclusion, 5-fluoro-2-methyl-1-benzothiophene, with its unique structural features and versatile applications, continues to be an area of active research. Its role in materials science, pharmacology, and environmental chemistry underscores its importance as a valuable compound in contemporary scientific investigations.
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